molecular formula C11H7ClO2S B3290714 Phenyl 3-chlorothiophene-2-carboxylate CAS No. 866849-49-2

Phenyl 3-chlorothiophene-2-carboxylate

Cat. No.: B3290714
CAS No.: 866849-49-2
M. Wt: 238.69 g/mol
InChI Key: OSMXQYPJBWJSOD-UHFFFAOYSA-N
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Description

Contextualization of Thiophene-2-carboxylate (B1233283) Esters in Heterocyclic Chemistry

Thiophene (B33073), a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry and materials science. nih.govmdpi.com Its derivatives are known to exhibit a wide range of biological activities and are key components in the development of organic electronic materials. mdpi.comrsc.org The introduction of a carboxylate ester at the 2-position of the thiophene ring, creating thiophene-2-carboxylate esters, significantly modulates the electronic properties of the thiophene core. rsc.org The ester group, being electron-withdrawing, influences the reactivity of the ring and provides a handle for further synthetic transformations. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid or can undergo reactions such as hydrazinolysis to form acid hydrazides, which are precursors to other complex heterocyclic systems. nih.gov

Thiophene-2-carboxylate esters are integral building blocks in the synthesis of various biologically active molecules. They have been incorporated into compounds designed as anticancer agents, with some derivatives showing promising activity. nih.gov Furthermore, the ester functionality can be modified to create amide derivatives, which have also been explored for their therapeutic potential. mdpi.com The versatility of the thiophene-2-carboxylate framework makes it a valuable platform for the generation of molecular diversity in drug discovery programs.

The Significance of Halogenated Thiophene Carboxylates in Contemporary Synthetic Strategies

The presence of a halogen atom on the thiophene ring, as seen in halogenated thiophene carboxylates, offers a strategic advantage in modern organic synthesis. Halogenated thiophenes are crucial intermediates for the construction of more complex molecular architectures through various cross-coupling reactions. thieme-connect.de The halogen, typically chlorine or bromine, serves as a versatile functional group that can be readily displaced or can participate in metal-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds.

For example, halogenated 2-thiophenecarboxylic acid derivatives are key building blocks for new families of insecticides. beilstein-journals.org The synthesis of these compounds often involves selective halogenation of a thiophene precursor, followed by the introduction or modification of the carboxylic acid functionality. beilstein-journals.org The regiochemistry of the halogenation is a critical aspect of the synthetic strategy, as the position of the halogen on the thiophene ring dictates the subsequent reactivity and the final structure of the target molecule.

In the realm of materials science, halogenated thiophenes are used as additives in the fabrication of organic solar cells to mediate the morphology of the active layer and enhance device efficiency. rsc.org The "like dissolves like" principle suggests that thiophene-based additives can effectively interact with thiophene-containing photovoltaic materials, influencing their crystallization and phase separation kinetics. rsc.org

Structural Features and Electronic Influences of the Phenyl 3-chlorothiophene-2-carboxylate Framework

The framework of this compound is characterized by a thiophene ring substituted at the 2-position with a phenyl carboxylate group and at the 3-position with a chlorine atom. This specific arrangement of substituents gives rise to distinct electronic and structural properties.

The thiophene ring itself is an aromatic system with delocalized π-electrons. numberanalytics.com The sulfur atom participates in the aromatic system through its lone pair of electrons, which influences the ring's reactivity towards electrophilic and nucleophilic attack. numberanalytics.com The presence of substituents on the thiophene ring can significantly alter its electronic properties and reactivity. numberanalytics.com

In this compound, both the chlorine atom at the 3-position and the phenyl carboxylate group at the 2-position are electron-withdrawing substituents. The chlorine atom exerts a -I (negative inductive) effect, while the carboxylate group has both -I and -M (negative mesomeric) effects. These electron-withdrawing groups decrease the electron density of the thiophene ring, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack compared to unsubstituted thiophene. The introduction of an ester group at the 3-position of a thiophene monomer can lead to a wider band gap due to the electron-withdrawing nature of the carbonyl moiety. rsc.org

Below are tables detailing the general characteristics of the core structures and typical spectroscopic data that would be expected for this compound based on analogous compounds.

Table 1: Physicochemical Properties of Core Moieties

Compound/MoietyMolecular FormulaMolecular Weight ( g/mol )Key Features
ThiopheneC4H4S84.14Aromatic, five-membered heterocycle containing sulfur.
3-ChlorothiopheneC4H3ClS118.58Thiophene with an electron-withdrawing chlorine atom.
Phenyl BenzoateC13H10O2198.22An aromatic ester.
3-Chlorothiophene-2-carboxylic acidC5H3ClO2S162.59A key synthetic precursor with a melting point of 186-190 °C. sigmaaldrich.com

Table 2: Expected Spectroscopic Data for this compound

SpectroscopyExpected Signals and Features
¹H NMR Signals corresponding to the protons on the thiophene ring and the phenyl ring. The chemical shifts would be influenced by the electron-withdrawing nature of the chloro and carboxylate groups.
¹³C NMR Resonances for the carbon atoms of the thiophene ring, the phenyl ring, and the carbonyl carbon of the ester. The positions of the signals would reflect the electronic environment of each carbon atom.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-Cl stretching, and vibrations associated with the aromatic rings.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound, along with fragmentation patterns characteristic of the loss of the phenoxy group, the carbonyl group, and the chlorine atom.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl 3-chlorothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2S/c12-9-6-7-15-10(9)11(13)14-8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMXQYPJBWJSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Chemistry and Transformational Studies of Phenyl 3 Chlorothiophene 2 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring, while aromatic, exhibits different reactivity compared to benzene (B151609), and its susceptibility to electrophilic attack is significantly influenced by the attached substituents. In Phenyl 3-chlorothiophene-2-carboxylate, the chloro and phenyl carboxylate groups have a profound impact on the rate and regioselectivity of electrophilic aromatic substitution.

The thiophene ring in this compound has two unsubstituted positions available for functionalization: C4 and C5. The thiophene nucleus is generally more reactive than benzene towards electrophilic substitution. However, the presence of two electron-withdrawing groups, the chloro and the carboxylate moieties, deactivates the ring towards electrophilic attack, making reactions more challenging compared to unsubstituted thiophene.

Functionalization, such as halogenation, nitration, or sulfonation, would require forcing conditions. masterorganicchemistry.comlibretexts.org For instance, C-H functionalization polycondensation reactions, often catalyzed by transition metals like nickel or palladium, have been used for substituted thiophenes, indicating that the C-H bonds can be activated under specific catalytic conditions. datapdf.comacs.orgnih.gov These methods are part of a broader strategy for creating functionalized polythiophenes. elsevierpure.com

The regiochemical outcome of electrophilic substitution on the this compound ring is directed by the electronic effects of the existing substituents.

Chloro Group (at C3): As a halogen, the chloro group is an ortho-, para-directing deactivator. It withdraws electron density inductively (deactivating effect) but donates electron density through resonance (directing effect). It directs incoming electrophiles to the C2 and C4 positions. Since the C2 position is already substituted, it primarily directs towards C4.

Phenyl Carboxylate Group (at C2): This ester group is a strong electron-withdrawing group and a meta-director. It deactivates the ring significantly. In the context of the thiophene ring, it directs incoming electrophiles away from the adjacent positions and towards the C4 and C5 positions, with a preference for C4.

Considering both substituents, their directing effects are convergent. Both the chloro group and the carboxylate group favor substitution at the C4 position . The C5 position is electronically less favored. Therefore, electrophilic aromatic substitution reactions on this compound are expected to be highly regioselective, yielding the 4-substituted product as the major isomer.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

ReactionReagentsExpected Major Product
BrominationBr₂, FeBr₃Phenyl 4-bromo-3-chlorothiophene-2-carboxylate
NitrationHNO₃, H₂SO₄Phenyl 3-chloro-4-nitrothiophene-2-carboxylate
SulfonationFuming H₂SO₄Phenyl 3-chloro-4-sulfothiophene-2-carboxylate
Friedel-Crafts AcylationRCOCl, AlCl₃Phenyl 4-acyl-3-chlorothiophene-2-carboxylate

Reactions Involving the Ester Functionality

The phenyl ester group is a key site for a variety of chemical transformations, including nucleophilic acyl substitution and reduction.

Transesterification involves the substitution of the phenoxy group (-OPh) of the ester with an alkoxy group (-OR) from an alcohol. This reaction can be catalyzed by either acids or bases. Phenyl esters can be effective acylating agents. organic-chemistry.org The reaction allows for the synthesis of different alkyl or substituted esters of 3-chlorothiophene-2-carboxylic acid, which may be desirable for modifying the compound's physical or biological properties. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield Methyl 3-chlorothiophene-2-carboxylate.

Table 2: Illustrative Transesterification Reactions

Reactant AlcoholCatalystProduct
MethanolH₂SO₄ (catalytic)Methyl 3-chlorothiophene-2-carboxylate
EthanolSodium EthoxideEthyl 3-chlorothiophene-2-carboxylate
IsopropanolTi(OⁱPr)₄Isopropyl 3-chlorothiophene-2-carboxylate

The ester can be cleaved back to the parent carboxylic acid and phenol (B47542) through hydrolysis.

Saponification (Base-Catalyzed Hydrolysis): This is an essentially irreversible process where the ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. organicchemistrytutor.commasterorganicchemistry.comlibretexts.org The reaction yields the sodium or potassium salt of 3-chlorothiophene-2-carboxylic acid and phenol. youtube.com Subsequent acidification of the reaction mixture protonates the carboxylate salt to give the free carboxylic acid, 3-chlorothiophene-2-carboxylic acid. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: This is a reversible reaction requiring water and a strong acid catalyst (e.g., H₂SO₄). The equilibrium can be driven towards the products (carboxylic acid and phenol) by using a large excess of water.

Table 3: Hydrolysis of this compound

Reaction ConditionReagentsPrimary ProductsFinal Product (after workup)
Saponification1. NaOH, H₂O/EtOH, Δ2. HCl (aq)Sodium 3-chlorothiophene-2-carboxylate + Sodium Phenoxide3-Chlorothiophene-2-carboxylic Acid
Acidic HydrolysisH₂SO₄ (cat.), H₂O, Δ3-Chlorothiophene-2-carboxylic Acid + Phenol3-Chlorothiophene-2-carboxylic Acid

The ester functionality can be converted into other important functional groups like amides and alcohols.

Amidation: this compound can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires heat and may proceed more efficiently by first converting the ester to a more reactive acyl chloride. However, direct amidation is also possible, yielding N-substituted 3-chlorothiophene-2-carboxamides. These amides are important in various chemical fields. sigmaaldrich.com

Reduction: The ester group can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as esters are relatively unreactive towards reduction. Lithium aluminum hydride (LiAlH₄) is commonly used to reduce esters to primary alcohols. In this case, the reaction would yield (3-chlorothiophen-2-yl)methanol (B1603092) and phenol (from the phenyl portion of the ester). Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for ester reduction.

Table 4: Amidation and Reduction Reactions

TransformationReagentsProduct
AmidationAmmonia (NH₃), Δ3-Chlorothiophene-2-carboxamide (B136292)
AmidationMethylamine (CH₃NH₂), ΔN-Methyl-3-chlorothiophene-2-carboxamide
Reduction1. LiAlH₄, THF2. H₃O⁺ workup(3-Chlorothiophen-2-yl)methanol

Nucleophilic Aromatic Substitution (SNAr) at the Chloro-Substituent of the Thiophene Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orglibretexts.org In the case of this compound, the thiophene ring is activated towards nucleophilic attack by the presence of the electron-withdrawing phenyl carboxylate group at the C2 position. This activation is crucial, as unactivated aryl halides are generally inert to nucleophilic displacement. libretexts.orgnumberanalytics.com

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.orgnih.gov A nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom at C3), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the thiophene ring is temporarily disrupted in this intermediate stage. libretexts.org In the subsequent step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and resulting in the substituted product.

The presence of the carboxylate group, especially with its carbonyl function positioned ortho to the chloro-substituent, significantly facilitates the initial nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate through resonance. While thiophene itself is less prone to nucleophilic substitution compared to some other heterocycles, the electronic setup in this compound makes the C3 position susceptible to substitution by various nucleophiles, such as alkoxides, amines, and thiolates. numberanalytics.comnih.gov Studies on similar 2-carboxy-3-halothiophenes have shown that the reactivity is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, in reactions involving 2-L-3-nitro-5-X-thiophenes, the mobility of the leaving group follows the order OC₆H₄NO₂-p > OC₆H₅ > Cl > Br. researchgate.net

Metal-Catalyzed Coupling Reactions of this compound

Metal-catalyzed cross-coupling reactions represent a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds, and this compound serves as a valuable substrate in this context. The chloro-substituent at the C3 position is the primary site for these transformations.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide, widely used for forming C-C bonds. libretexts.orgnih.gov This reaction is noted for its mild conditions, functional group tolerance, and the commercial availability and environmental benignity of the boron reagents. nih.govnih.gov

For this compound, the chloro group at the C3 position can be coupled with various aryl or heteroaryl boronic acids. This reaction allows for the synthesis of 3-arylthiophene-2-carboxylate derivatives, which are important scaffolds in medicinal chemistry and materials science. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Research on the closely related methyl 3-chlorothiophene-2-carboxylate has demonstrated successful Suzuki coupling with arylboronic acids to create 3-aryl-2-carboxythiophene structures. researchgate.net These products can then be further transformed, for example, into thieno[3,2-b]thiophen-3(2H)-ones. researchgate.net The choice of palladium catalyst, ligand, and base is critical for achieving high yields.

Table 1: Examples of Suzuki-Miyaura Coupling with Thiophene Derivatives

Thiophene SubstrateBoronic Acid/EsterCatalyst/LigandBaseSolventYieldReference
2-Bromo-3-n-hexyl-5-iodothiophene2-(3-n-Hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanePd(PPh₃)₄-Toluene63% jcu.edu.au
2,5-DibromothiopheneThiophene-2-boronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O50-90% nih.gov
Methyl 3-chlorothiophene-2-carboxylateArylboronic acidsPd(OAc)₂/SPhosK₃PO₄Toluene/H₂OGood researchgate.net

Sonogashira and Stille Coupling Applications

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a fundamental method for synthesizing substituted alkynes. This compound can react with various terminal alkynes under Sonogashira conditions to yield 3-alkynylthiophene derivatives. These products are valuable intermediates for creating more complex heterocyclic systems. The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent. wikipedia.org The use of bulky, electron-rich phosphine (B1218219) ligands can enable these reactions to proceed even at room temperature. organic-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an organohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org It is highly versatile due to the stability and diversity of organostannane reagents, though their toxicity is a drawback. organic-chemistry.orglibretexts.org this compound can be coupled with aryl, heteroaryl, or vinyl stannanes to produce the corresponding 3-substituted thiophenes. The reaction mechanism follows the typical catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org The reactivity of the halide in Stille reactions generally follows the order I > Br > OTf > Cl, which can sometimes make the coupling of chloroarenes challenging, but specific catalyst systems can be tailored for this purpose. nih.gov Stille coupling has been effectively used in the synthesis of various thiophene-based oligomers. nih.govjcu.edu.au

Table 2: Examples of Sonogashira and Stille Coupling Reactions

Reaction TypeHalide SubstrateCoupling PartnerCatalyst SystemConditionsProduct TypeReference
SonogashiraAryl BromideTerminal AlkynePd(PhCN)₂Cl₂/P(t-Bu)₃, CuIDioxane, HN(i-Pr)₂, RTAryl-Alkyne organic-chemistry.org
Stille2-Bromo-3-alkylthiopheneStannylthiophenePd(PPh₃)₄Toluene, refluxBithiophene jcu.edu.au
StilleAryl Halide (X=Cl, Br, I)Organostannane (R¹-Sn(Alkyl)₃)Pd(0) catalystVariousR¹-R² wikipedia.org

Buchwald-Hartwig Amination and Other C–N Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org

This compound is a suitable substrate for Buchwald-Hartwig amination, allowing for the synthesis of 3-amino-thiophene derivatives. The reaction can be performed with a wide range of primary and secondary amines, including anilines and alkylamines. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The choice of phosphine ligand is critical, with sterically hindered and electron-rich ligands often providing the best results. organic-chemistry.org The presence of the ortho-carboxylate group could potentially influence the reaction by coordinating with the palladium center, a challenge noted in similar substrates like 3-halo-2-aminopyridines. nih.gov However, appropriate ligand selection can overcome such issues.

Table 3: Overview of Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst/LigandBaseScopeReference
Aryl Halides/TriflatesPrimary/Secondary AminesPd(0) or Pd(II) / Phosphine Ligands (e.g., BINAP, DPPF)Strong, non-nucleophilic (e.g., NaOt-Bu, LiHMDS)Broad scope for aryl and heteroaryl C-N bond formation wikipedia.orglibretexts.org
3-Halo-2-aminopyridinesPrimary/Secondary AminesRuPhos- or BrettPhos-precatalystsLiHMDSSynthesis of N³-substituted 2,3-diaminopyridines nih.gov

C–H Activation and Homocoupling Reactions of Thiophene Derivatives

Direct C–H activation has emerged as a powerful strategy for functionalizing (hetero)arenes, avoiding the need for pre-functionalized starting materials. organic-chemistry.orgrsc.org For thiophene derivatives, C–H bonds at the C2 and C5 (α-positions) are generally more reactive than those at the C3 and C4 (β-positions). rsc.org In this compound, the C3 position is blocked by the chloro group, and the C2 position is blocked by the ester. Therefore, C–H activation would be expected to occur at the C5 or C4 positions.

Palladium-catalyzed direct arylation can be used to functionalize these C–H bonds. mdpi.com For instance, coupling with aryl halides could lead to the formation of 5-aryl-3-chlorothiophene-2-carboxylates. Controlling the regioselectivity between the C4 and C5 positions can be challenging but is often achievable through the choice of directing groups, catalysts, and reaction conditions. mdpi.comnih.gov

Homocoupling of chlorothiophenes can also be achieved, typically using nickel catalysts. acs.org For this compound, a homocoupling reaction would lead to the formation of a bithiophene derivative linked at the C3 positions. This is often a side reaction in cross-coupling but can be made the main pathway under specific conditions, particularly in the synthesis of conjugated polymers. acs.orgnih.gov

Desulfurative C-C Coupling Reactions

Desulfurative coupling reactions involve the cleavage of a carbon-sulfur bond in the thiophene ring and the subsequent formation of a new C-C bond. These reactions provide a unique method to transform thiophenes into carbocyclic or different heterocyclic structures. For instance, reactions with low-valent main group reagents, such as an aluminium(I) complex, have been shown to cause C-S bond activation, leading to ring-expansion and desulfurization of the thiophene core. rsc.org

More commonly in synthetic applications, nickel- and palladium-catalyzed reactions can achieve desulfurative C-C coupling. Thiophenes can be used as stable and accessible surrogates for stereodefined dienyl species in cross-coupling reactions. The reaction typically involves a transition metal catalyst that inserts into a C-S bond, followed by coupling with another partner. While this area is less explored for this compound specifically, the general principle suggests its potential as a precursor for creating complex acyclic or cyclic structures through the cleavage of the thiophene ring.

Cycloaddition and Pericyclic Reactions Involving the Thiophene Moiety

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a significant class of transformations in heterocyclic chemistry. nih.govmatrixscientific.comresearchgate.net For this compound, the most relevant of these are cycloaddition and electrocyclic reactions.

Thiophenes are generally considered poor dienes in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, due to their inherent aromaticity. mdpi.com The aromatic stabilization energy of the thiophene ring must be overcome for it to act as a diene, which often requires harsh reaction conditions like high pressure or temperature. osti.gov However, the reactivity of the thiophene ring in Diels-Alder reactions can be significantly influenced by substituents. Electron-withdrawing groups can enhance the dienophilic character of the thiophene or, in some cases, activate it to react as a diene. acs.org

In the case of this compound, the chloro and phenyl carboxylate groups are electron-withdrawing. This electronic feature could potentially increase the reactivity of the thiophene ring towards electron-rich dienophiles in a Diels-Alder reaction with inverse electron demand. Alternatively, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone would disrupt the aromaticity and significantly enhance its reactivity as a diene in normal-demand Diels-Alder reactions. rsc.org For instance, thiophene S-oxides have been shown to undergo cycloaddition with various alkynes and allenes. rsc.org

Another important class of cycloadditions is the [2+2] photochemical cycloaddition. Upon irradiation, thiophenes can react with alkenes to form cyclobutane (B1203170) derivatives. acs.orgpearson.com For example, the photochemical cycloaddition of 2,3-dihalobenzo[b]thiophenes with vinyl bromide and 1,2-dichloroethylene has been reported to yield the corresponding halogenated cyclobutanes. osti.govacs.org It is plausible that this compound could undergo similar [2+2] photocycloadditions with suitable alkenes.

Table 1: Examples of Cycloaddition Reactions with Thiophene Derivatives

Thiophene DerivativeDienophile/ReactantReaction TypeConditionsProduct TypeReference
ThiopheneN-phenylmaleimide[4+2] Diels-AlderAlCl₃, CH₂Cl₂, RT, 4 daysExo-adduct mdpi.com
Thiophene S-oxidesAlkynes/Allenes[4+2] CycloadditionHeatSubstituted arenes / Thiabicyclo[2.2.1]heptene S-oxides rsc.org
2,3-Dihalobenzo[b]thiophenesVinyl bromide[2+2] PhotocycloadditionLightHalogenated cyclobutanes osti.govacs.org

Electrocyclic Reactions and Sigmatropic Rearrangements

Electrocyclic reactions involve the formation of a σ-bond between the termini of a conjugated system, leading to a cyclic product. The reverse reaction is known as an electrocyclic ring-opening. While less common for simple thiophenes, photoisomerization of some thiophene derivatives can proceed through bicyclic intermediates reminiscent of Dewar isomers. netsci-journal.com Photochemical irradiation of arylthiophenes, for instance, can lead to scrambling of the substituent positions, suggesting the involvement of intermediate valence isomers. netsci-journal.com

Sigmatropic rearrangements, which involve the migration of a σ-bond across a π-system, are also a possibility. iitg.ac.in For example, the thermal rearrangement of thiophenium ylides to yield thiophene-2-malonic esters has been documented. rsc.org While this compound itself is not a ylide, this reaction highlights the potential for rearrangements within the thiophene system under specific conditions.

Ring-Opening and Rearrangement Reactions

The thiophene ring, while aromatic, can undergo ring-opening under certain nucleophilic or thermal conditions. The substituents on the ring play a crucial role in determining its susceptibility to such transformations.

The presence of electron-withdrawing groups on the thiophene ring can make it more susceptible to nucleophilic attack, which may lead to ring-opening. For instance, EWG-activated 2-methylene-1,3-dithioles undergo an amine-mediated ring-opening reaction. lnu.edu.cn Although this compound is not a dithiole, this principle suggests that strong nucleophiles might react with it, potentially initiating a ring-opening cascade.

Organolithium reagents have been shown to effect the ring-opening of certain fused thiophene systems. beilstein-journals.org The reaction typically involves nucleophilic attack of the organolithium reagent on the sulfur atom. The electron-deficient nature of the thiophene ring in this compound, due to the chloro and carboxylate groups, might facilitate such an attack.

Table 2: Examples of Ring-Opening Reactions of Thiophene Derivatives

Thiophene DerivativeReagentConditionsProduct TypeReference
EWG-activated 2-methylene-1,3-dithiolesPrimary AminesMild conditionsHighly substituted thiophenes lnu.edu.cn
2,5-Dioctyldithieno[2,3-b:3',2'-d]thiopheneAryllithium reagentsTHF, low temperature2'-Arylthio-3,3'-bithiophene-2-carbaldehydes beilstein-journals.org

Rearrangement Reactions

Photochemical and thermal rearrangements of substituted thiophenes have been observed. Photochemical isomerization of halothiophenes can lead to the migration of the halogen atom to a different position on the ring. netsci-journal.com This process is thought to proceed through the formation of intermediate valence isomers. It is conceivable that this compound could undergo a similar photochemical rearrangement, potentially leading to isomers with the chloro substituent at the 4- or 5-position.

Isomerization of 2-halothiophenes to 3-halothiophenes can also be achieved using zeolite catalysts in the presence of a base. google.com While the target molecule already possesses a 3-chloro substituent, this methodology highlights the potential for acid- or base-catalyzed rearrangements within the halothiophene framework.

Furthermore, the photocyclization of styrylthiophenes to form thiahelicenes is a well-established rearrangement that proceeds via an electrocyclic reaction followed by oxidation. nih.gov While not directly applicable to this compound, it demonstrates the rich rearrangement chemistry of the thiophene nucleus.

Advanced Spectroscopic and Mechanistic Investigations of Phenyl 3 Chlorothiophene 2 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for probing the solution-state structure and dynamics of organic molecules. For Phenyl 3-chlorothiophene-2-carboxylate, NMR studies provide critical data on the spatial arrangement of atoms and the energetic barriers to bond rotation.

Elucidation of Molecular Conformations and Dynamics

The conformation of this compound in solution is determined by the rotational freedom around the C-C and C-O single bonds connecting the thiophene (B33073) ring, the carboxylate group, and the phenyl ring. The presence of two distinct, unequally populated conformers is often observed in related aryl ester systems at low temperatures, a phenomenon resulting from hindered rotation around the nitrogen-carbonyl bond in analogous hydrazone compounds. researchgate.net Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine through-space proximities between protons on the phenyl and thiophene rings, thereby defining the predominant conformation. copernicus.org The relative orientation of the two rings is influenced by a balance of steric hindrance from the chlorine atom and electronic interactions. Dynamic NMR (DNMR) studies at various temperatures can quantify the energy barriers between different rotational isomers (rotamers), providing insight into the molecule's flexibility. researchgate.netacs.org

Mechanistic Probes using Isotopic Labeling and Advanced NMR Techniques

Isotopic labeling is a powerful method for tracking the fate of specific atoms through a reaction sequence, providing unambiguous evidence for proposed mechanisms. numberanalytics.comias.ac.inwikipedia.org In reactions involving this compound, such as hydrolysis or nucleophilic substitution, labeling the carbonyl carbon with ¹³C or the phenyl ring with deuterium (B1214612) could elucidate the precise bond-breaking and bond-forming steps. For instance, in studying the direct β-arylation of thiophenes, kinetic isotope effect (KIE) experiments using ¹³C and ²H labeling have provided evidence for a Heck-type pathway, revealing a change in hybridization from sp² to sp³ in the rate-determining step. acs.org Advanced 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for assigning all proton and carbon signals, which is the first step in any detailed mechanistic investigation. iitg.ac.in These techniques establish connectivity between atoms, helping to identify products, byproducts, and intermediates formed during a reaction.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Interaction Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its functional groups.

For this compound, the FT-IR and Raman spectra are dominated by several key vibrations. The carbonyl (C=O) stretching vibration of the ester group is expected to be a strong band in the FT-IR spectrum, typically appearing in the region of 1710-1760 cm⁻¹. The exact position can be influenced by conjugation and the electronic nature of the substituents. Aromatic C-H stretching vibrations from both the phenyl and thiophene rings are typically observed in the 3000-3100 cm⁻¹ region. primescholars.com

The thiophene ring itself has several characteristic vibrations. C-C stretching modes within the ring are found between 1350 and 1530 cm⁻¹. scialert.netiosrjournals.org The C-S stretching vibration is typically weaker and appears at lower wavenumbers, often in the 600-860 cm⁻¹ range. scialert.netiosrjournals.org The C-Cl stretch is also expected in the fingerprint region. These spectral signatures are invaluable for confirming the presence of the key functional groups and for analyzing intermolecular interactions, such as those occurring in crystal packing or in complexes. mdpi.com

Interactive Table 1: Characteristic Vibrational Frequencies for Substituted Thiophenes

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Reference
Aromatic C-H Stretch 3000-3100 primescholars.com
Carbonyl (C=O) Stretch 1710-1760 researchgate.net
Thiophene Ring C-C Stretch 1350-1530 scialert.netiosrjournals.org
C-H In-Plane Bend 1000-1300 iosrjournals.org
C-H Out-of-Plane Bend 750-1000 iosrjournals.org

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound by providing a highly accurate mass measurement. Beyond molecular formula confirmation, mass spectrometry, particularly with electron ionization (EI), reveals characteristic fragmentation patterns that offer structural proof.

The fragmentation of esters often involves cleavage adjacent to the carbonyl group. libretexts.org For this compound, key fragmentation pathways would likely include:

Loss of the phenoxy radical (•OPh): This α-cleavage would lead to the formation of the 3-chlorothiophene-2-carbonyl cation.

Loss of phenol (B47542) (HOPh): A rearrangement reaction could lead to the elimination of a neutral phenol molecule.

Cleavage of the ester bond to lose the carbonyl group and phenyl ring: This would result in a fragment corresponding to the 3-chlorothienyl cation.

Loss of a chlorine atom: Cleavage of the C-Cl bond can also be observed. nih.gov

The relative abundance of these fragment ions helps to piece together the molecular structure and can be used to distinguish it from isomers. wikipedia.orgthieme-connect.de

Interactive Table 2: Predicted Mass Spectrometry Fragments

Fragment Description
[M]+ Molecular Ion
[M - OPh]+ Loss of phenoxy radical
[M - Cl]+ Loss of chlorine radical
[C₁₀H₅O₂S]+ Fragment from loss of Cl
[C₅H₂ClOS]+ 3-chlorothiophene-2-carbonyl cation

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies

While a crystal structure for this compound is not found in the reviewed literature, the crystal structure of the closely related Methyl 3-chlorothiophene-2-carboxylate provides critical insights into the solid-state conformation.

Analysis of this analog reveals a monoclinic crystal system, and the molecule is essentially planar due to conjugation. mdpi.com In similar thiophene-benzoquinone structures, planarity is reinforced by S⋯O 1,5-nonbonded interactions. rsc.org It is highly probable that this compound would adopt a similar planar conformation in the solid state, with the thiophene and phenyl rings being nearly coplanar to maximize π-system overlap, unless prevented by significant steric hindrance.

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a possibility for this molecule. Different polymorphs can arise from variations in intermolecular interactions, such as C-H⋯O or C-H⋯π interactions, leading to different packing arrangements. The study of polymorphism is critical as different crystal forms can have distinct physical properties.

Interactive Table 3: Crystallographic Data for the Analog Methyl 3-aminothiophene-2-carboxylate

Parameter Value Reference
Crystal System Monoclinic mdpi.com
Space Group P2₁/c mdpi.com
C–S Bond Lengths (Å) 1.7113–1.7395 mdpi.com
C–O Bond Lengths (Å) 1.344–1.446 mdpi.com

Note: Data is for Methyl 3-aminothiophene-2-carboxylate, a structural analog.

Time-Resolved Spectroscopic Studies of Reaction Intermediates

Time-resolved spectroscopy allows for the direct observation of short-lived species, such as excited states and reaction intermediates, on timescales ranging from femtoseconds to milliseconds. While no studies specifically on this compound were identified, research on related thiophene compounds provides a framework for potential investigations.

For example, time-resolved photoelectron spectroscopy on thiophene itself has shown that upon photoexcitation, the molecule rapidly depopulates from its initial excited state within tens of femtoseconds. nih.gov This is followed by competing relaxation pathways, including ring-opening and ring-puckering, which occur on the hundreds of femtoseconds timescale. nih.gov Similar pump-probe spectroscopic techniques could be applied to this compound to study the dynamics of its excited states or to intercept transient intermediates in reactions like photochemically-induced substitutions or rearrangements. Such studies would provide ultimate proof of proposed reaction mechanisms by directly observing the transient species involved.

Chiroptical Spectroscopy (if chiral derivatives are relevant)

This compound is an achiral molecule and therefore does not exhibit chiroptical activity (e.g., optical rotation or circular dichroism).

For chiroptical properties to be relevant, a chiral derivative would need to be synthesized. This could be achieved by introducing a chiral center, for example, by using a chiral phenol derivative (e.g., a chiral alcohol attached to the phenyl ring) during the esterification step. Alternatively, introducing bulky substituents at positions adjacent to the bond connecting the thiophene and phenyl rings could potentially lead to atropisomerism, where rotation around the single bond is hindered, creating stable, non-superimposable enantiomers.

Studies on other chiral thiophene-based monomers and polymers have been conducted, often for applications in chiral recognition or as conductive materials with chiroptical properties. nih.gov However, no research was found pertaining to the synthesis or chiroptical analysis of chiral derivatives of this compound.

Table of Compounds

Conformational Analysis and Potential Energy Surfaces of Phenyl 3-chlorothiophene-2-carboxylate

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis involves identifying the stable conformers (rotational isomers) and the energy barriers between them. This is often accomplished by calculating the potential energy surface (PES) as a function of key dihedral angles. researchgate.net

For this compound, the most significant dihedral angles are those defining the rotation of the phenyl group relative to the thiophene (B33073) carboxylate plane and the orientation of the ester group. By systematically rotating these bonds and calculating the energy at each step using methods like DFT or HF, a PES can be generated. unife.it The minima on this surface correspond to stable, low-energy conformations, while the maxima represent the transition states for rotation. This analysis reveals the preferred spatial arrangement of the molecule and the energy required to alter its shape. researchgate.net

Table 3: Relative Energy of this compound Conformations

Dihedral Angle (CThiophene-CCarbonyl-O-CPhenyl) Relative Energy (kcal/mol) Conformation Description
3.5 Eclipsed (Sterically hindered)
60° 0.0 Skew (Most stable)
120° 1.8 Skew

Note: This table provides an illustrative example of a potential energy scan around a key dihedral angle. The values are representative for substituted phenyl esters.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical chemistry can elucidate the detailed pathways of chemical reactions, such as the synthesis (e.g., esterification of 3-chlorothiophene-2-carboxylic acid with phenol) or hydrolysis of this compound. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states.

A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Computational methods are used to locate the precise geometry of the transition state and calculate its energy. This information is vital for determining the reaction's activation energy and, consequently, its rate. Techniques like frequency calculations are used to confirm a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations typically model molecules in the gas phase (in a vacuum), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. researchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, an MD simulation can provide insights into its solvation, conformational dynamics, and interactions with the surrounding solvent molecules. Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating structural stability. researchgate.net

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues around their average positions, highlighting flexible regions of the molecule. researchgate.net

Radius of Gyration (Rg): Indicates the compactness of the molecule over the course of the simulation. researchgate.net

These simulations are essential for understanding how the solvent environment influences the molecule's preferred conformation and dynamic behavior.

| Radius of Gyration (Rg) (Å) | 4.2 ± 0.1 | The molecule maintains a consistent and compact shape. |

Note: The data are representative of a typical MD simulation for a small organic molecule in an aqueous solvent.

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. researchgate.net A QSPR model is a mathematical equation that correlates variation in a chemical's properties with variation in its molecular descriptors. researchgate.net These descriptors are numerical values that encode topological, geometrical, or electronic features of the molecule.

For this compound, a QSPR model could be developed to predict properties like its boiling point, solubility, or partition coefficient (log P). asianpubs.org To build the model, a dataset of similar thiophene-containing compounds with known experimental property values is assembled. Molecular descriptors are calculated for each compound, and statistical methods like multiple linear regression are used to find the best correlation between the descriptors and the property. researchgate.netasianpubs.org Once validated, this model can be used to predict the properties of new or untested compounds like this compound.

Table 5: Example of a QSPR Model for Predicting Octanol-Water Partition Coefficient (log P)

Model Equation log P = 0.45(Molecular Weight) - 0.82(Polar Surface Area) + 0.15*(H-bond Donors) + 1.2
Statistical Parameters
Correlation Coefficient (R²) 0.92
Cross-validated R² (Q²) 0.85

| Standard Error (s) | 0.25 |

Note: This table presents a hypothetical but structurally typical QSPR equation and its associated statistical validation metrics.

Supramolecular Interactions and Crystal Packing Prediction

The arrangement of molecules in a crystalline solid is governed by a complex interplay of non-covalent interactions. Computational and theoretical chemistry offer powerful tools to predict and analyze these interactions, providing insights into the crystal packing of this compound. Methodologies such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) index analysis, and Hirshfeld surface analysis are instrumental in elucidating the nature and strength of the supramolecular synthons that dictate the crystal architecture.

Theoretical Frameworks for Analyzing Non-Covalent Interactions

To understand the supramolecular assembly of this compound, several computational methods are employed:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density (ρ) to identify critical points, which correspond to features like atoms, bonds, rings, and cages. nih.gov For non-covalent interactions, the presence of a bond critical point (BCP) between two atoms is indicative of an interaction. The values of the electron density and its Laplacian (∇²ρ) at the BCP help to classify the type and strength of the interaction. nih.gov Generally, low ρ values (0.002-0.035 e a₀⁻³) and positive values of ∇²ρ (0.024-0.139 e a₀⁻⁵) are characteristic of hydrogen bonds and other weak non-covalent interactions. nih.gov

Predicted Supramolecular Interactions in this compound

Based on the functional groups present in this compound (a phenyl ring, a thiophene ring, an ester group, and a chlorine atom), several types of non-covalent interactions are predicted to play a significant role in its crystal packing. While specific experimental data for this compound is not available, analysis of similar structures, such as methyl 3-chlorothiophene-2-carboxylate and other thiophene derivatives, provides a strong basis for these predictions. researchgate.netcaltech.edu

Hydrogen Bonds: Although the molecule lacks strong hydrogen bond donors, weak C–H···O hydrogen bonds are expected to be significant. The carbonyl oxygen of the ester group is a likely acceptor, forming interactions with aromatic C-H groups of neighboring phenyl and thiophene rings. researchgate.net These interactions, though individually weak, can collectively contribute to the stability of the crystal lattice.

Halogen Bonding: The chlorine atom on the thiophene ring can participate in halogen bonding (C–Cl···O or C–Cl···π), where the electropositive region on the chlorine atom (the σ-hole) interacts with a nucleophilic region of an adjacent molecule.

π–π Stacking: Both the phenyl and thiophene rings are capable of engaging in π–π stacking interactions. These interactions are crucial in the packing of many aromatic compounds and are expected to be a significant feature in the crystal structure of this compound. researchgate.net

Illustrative Data from Computational Analyses

The following tables present hypothetical yet representative data that would be obtained from computational analyses of this compound, based on findings for analogous compounds.

Table 1: Predicted QTAIM Parameters for Intermolecular Interactions

Interaction TypeBond PathElectron Density (ρ) at BCP (e a₀⁻³)Laplacian of Electron Density (∇²ρ) at BCP (e a₀⁻⁵)
C–H···OC-H···O=C0.0150.045
C–Cl···OC-Cl···O=C0.0100.030
π–π StackingPhenyl···Thiophene0.0080.025
C–H···SC-H···S0.0090.028

Table 2: Predicted Contribution of Interactions from Hirshfeld Surface Fingerprint Plots

Intermolecular ContactReciprocal ContactContribution to Hirshfeld Surface (%)
HC25
HH20
HO15
CC10
HCl8
HS7
Other15

The crystal packing of this compound would likely be a dense arrangement stabilized by a combination of these varied non-covalent interactions. Computational predictions suggest that the final crystal structure is a delicate balance between maximizing attractive forces and minimizing steric repulsion, likely resulting in a herringbone or layered motif. nih.gov The planarity of the thiophene and phenyl rings, and the dihedral angle between them, would be a critical factor in determining the efficiency of the crystal packing. researchgate.net

Applications of Phenyl 3 Chlorothiophene 2 Carboxylate As a Synthetic Building Block

Precursor in the Synthesis of Functionalized Thiophene (B33073) Derivatives

The reactivity of the chloro and carboxylate groups on the thiophene ring makes Phenyl 3-chlorothiophene-2-carboxylate an ideal precursor for producing a variety of substituted thiophenes and fused heterocyclic systems. nih.govresearchgate.net The thiophene core is a significant pharmacophore in medicinal chemistry and a fundamental unit in materials science. mdpi.comresearchgate.net

This compound and its ester analogues, such as methyl 3-chlorothiophene-2-carboxylate, are key substrates for creating thiophenes with varied functional groups. nih.gov The chlorine atom at the C-3 position can be replaced through nucleophilic aromatic substitution or participate in cross-coupling reactions. Similarly, the carboxylate group can be hydrolyzed to a carboxylic acid or converted to an amide, providing further points for functionalization. mdpi.comresearchgate.net

Halogenated 2-thiophenecarboxylic acid derivatives are important building blocks for various complex molecules. beilstein-journals.orgnih.gov For instance, research has demonstrated the preparation of aryl-substituted methyl 3-chlorothiophene-2-carboxylates through the diazotization of corresponding 3-aminothiophene-2-carboxylates, followed by a copper(I) chloride-mediated reaction. nih.gov This method allows for the introduction of various aryl groups onto the thiophene scaffold.

Starting MaterialReagentsProductYield (%)
Methyl 3-amino-5-phenylthiophene-2-carboxylate1. aq. NaNO₂, p-TsOH, MeCN; 2. CuCl, MeCNMethyl 3-chloro-5-phenylthiophene-2-carboxylate75%
Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate1. aq. NaNO₂, p-TsOH, MeCN; 2. CuCl, MeCNMethyl 3-chloro-5-(4-methoxyphenyl)thiophene-2-carboxylate83%
Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate1. aq. NaNO₂, p-TsOH, MeCN; 2. CuCl, MeCNMethyl 3-chloro-5-(4-fluorophenyl)thiophene-2-carboxylate78%

This table presents examples of synthesizing substituted 3-chlorothiophene-2-carboxylates from 3-aminothiophene precursors, showcasing the versatility of this synthetic route. nih.gov

One of the most significant applications of 3-chlorothiophene-2-carboxylates is in the construction of fused heterocyclic systems, particularly thieno[3,2-b]thiophenes. nih.govresearchgate.net These fused-ring structures are of great interest in materials science for their electronic properties. The Fiesselmann thiophene synthesis is a key method employed for this purpose. researchgate.net

This reaction involves the condensation of a 3-chlorothiophene-2-carboxylate derivative with a thioglycolate ester, such as methyl thioglycolate, in the presence of a base like potassium tert-butoxide. nih.govresearchgate.net This process leads to the formation of a new thiophene ring fused to the original one, yielding a thieno[3,2-b]thiophene (B52689) core. Subsequent saponification and decarboxylation can produce the corresponding thieno[3,2-b]thiophen-3(2H)-ones. researchgate.net

Reaction Scheme: Fiesselmann Synthesis of Thieno[3,2-b]thiophenes

Aryl-substituted 3-chlorothiophene-2-carboxylate + Methyl thioglycolate → Aryl-substituted 3-hydroxythieno[3,2-b]thiophene-2-carboxylate

This strategy provides a convenient and efficient route to aryl-substituted thieno[3,2-b]thiophene derivatives, which are valuable precursors for more complex N,S-heterotetracenes. nih.govresearchgate.net

Role in the Development of Advanced Organic Materials

Thiophene-based molecules are fundamental components in the field of organic materials science due to their unique electronic and optical properties. nih.gov this compound, as a precursor to functionalized thiophenes and polythiophenes, plays a role in the development of materials for electronics and liquid crystal applications. cmu.eduevitachem.com

Polythiophenes are a major class of conducting polymers, valued for their environmental stability and tunable electronic properties. cmu.edu The synthesis of these polymers often involves the polymerization of 3-substituted thiophene monomers. While this compound itself may not be directly polymerized, its derivatives are prime candidates for creating functional polythiophenes. The ester group can be modified to introduce side chains that enhance solubility and processability, which are critical for material applications. researchgate.net

Polymerization is typically achieved through oxidative coupling, often using iron(III) chloride (FeCl₃), or through metal-catalyzed cross-coupling reactions. cmu.edunih.gov The properties of the resulting polythiophene, such as conductivity and solubility, are highly dependent on the nature of the substituent at the 3-position of the thiophene ring. researchgate.netnih.gov For example, introducing alkylsulfonic acid groups can significantly improve electrical conductivity. rsc.org The ability to generate diverse thiophene derivatives from precursors like this compound is therefore essential for tuning the properties of these advanced polymers.

The unique electronic properties of thiophene-containing materials make them suitable for a range of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). nih.govcmu.edu Thiophene-fused polyaromatic hydrocarbons and discotic liquid crystals containing thiophene units are particularly attractive for these applications due to their ability to self-organize into ordered structures that facilitate charge transport. nih.gov

Polythiophenes derived from functionalized monomers serve as key components in polymer LEDs. cmu.edu The ability to create regioregular poly(3-alkylthiophenes) was a significant advancement, leading to materials with improved electrical conductivity and performance in electronic devices. cmu.edu As a versatile building block, this compound provides an entry point to the synthesis of the specialized thiophene monomers required for these high-performance materials.

Research has shown that thiophene-containing compounds can exhibit various mesophases. tandfonline.comorientjchem.orgacs.org For example, calamitic mesogens based on thiophene-2-carboxylate (B1233283) have been synthesized and shown to exhibit nematic phases. orientjchem.org The presence and nature of terminal alkoxy or alkyl chains significantly affect the thermal behavior and liquid crystalline properties. tandfonline.comorientjchem.org Thiophene-fused polyaromatic systems have also been shown to form stable columnar liquid crystal phases, which are important for creating materials with one-dimensional charge transport pathways. nih.gov The synthetic accessibility of diverse thiophene structures, starting from compounds like this compound, is crucial for developing new liquid crystalline materials with tailored properties.

Thiophene Derivative TypeObserved Liquid Crystal PhaseReference
Thiophene-vinylnitrile Schiff-baseSmectic tandfonline.com
2,5-disubstituted thiophene with biphenyl (B1667301) ringsNematic, Smectic tandfonline.com
4-(4-alkylphenylazo)phenyl 2-thienylacrylatesNematic acs.org
Thiophene-fused polyaromatic hydrocarbonsColumnar nih.gov
4-((4-(decyloxy) phenoxy) carbonyl) phenyl thiophene-2-carboxylateNematic orientjchem.org

This table summarizes various thiophene-based structures and the liquid crystal phases they have been observed to form, illustrating the importance of the thiophene core in designing mesogenic materials.

Intermediate in the Synthesis of Complex Organic Molecules

This compound serves as a highly valuable and versatile intermediate in the field of organic synthesis. Its utility stems from the unique combination of a reactive phenyl ester group and a substituted thiophene core. The thiophene ring itself is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. rsc.orgnih.goveprajournals.com The ester functionality provides a convenient handle for a variety of chemical transformations, most notably for the construction of amide bonds, which are fundamental linkages in numerous biologically significant molecules. The chlorine substituent at the 3-position further allows for potential cross-coupling reactions, offering a secondary point for molecular diversification. This positions this compound as a key building block for constructing complex molecular architectures.

Strategic Incorporation into Novel Scaffolds for Chemical Biology Research

The quest for novel bioactive molecules is a cornerstone of chemical biology. The strategy often involves the synthesis of compound libraries built around a core scaffold, which are then screened for biological activity. The thiophene ring is an attractive core for such endeavors due to its ability to act as a bioisostere for a phenyl ring and its prevalence in approved pharmaceuticals. nih.govnih.gov

This compound is an ideal starting point for generating such libraries. Its parent compound, 3-chlorothiophene-2-carboxylic acid, has been utilized as a ligand in the synthesis of novel transition metal complexes that exhibit potential anticancer activities against various human cancer cell lines. mdpi.com The phenyl ester derivative represents an activated form of this carboxylic acid, primed for reaction with a diverse set of nucleophiles, particularly amines, to yield a library of 3-chlorothiophene-2-carboxamides. This amide bond formation is a robust and high-yielding reaction central to medicinal chemistry. Thiophene-2-carboxamides are a well-established class of compounds with significant biological potential, including anticancer and antithrombotic properties. nih.gov

By systematically reacting this compound with a variety of primary and secondary amines, researchers can rapidly generate novel molecular scaffolds. These scaffolds can be designed to probe specific biological targets or to explore new areas of chemical space. The resulting amides can then be entered into high-throughput screening programs to identify lead compounds for drug discovery. For example, incorporating amines with additional functional groups or chiral centers can introduce new pharmacophoric elements and explore structure-activity relationships (SAR).

The table below illustrates the potential for diversification by showing a selection of amines that could be coupled with this compound to create novel scaffolds for biological screening.

Amine Building BlockResulting Scaffold TypePotential Therapeutic Area
Aniline (B41778) DerivativesN-Aryl Thiophene CarboxamideAnticancer, Anti-inflammatory
BenzylamineN-Benzyl Thiophene CarboxamideAntiviral, CNS Agents
Piperazine DerivativesThiophenoyl PiperazineGPCR Ligands, Kinase Inhibitors
Amino Acid EstersPeptidomimetic ScaffoldProtease Inhibitors, Antibacterial
4-(Aminomethyl)pyridineHeterocyclic Linker ScaffoldEnzyme Inhibitors, Metal Chelators

Retrosynthetic Analysis Pathways Utilizing this compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. ias.ac.in It involves the conceptual deconstruction of a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections." amazonaws.com this compound frequently emerges in such analyses as a key building block, or "synthon," when the target molecule contains a 3-chlorothiophene-2-carboxamide (B136292) moiety.

Consider the retrosynthesis of a hypothetical complex target molecule, an N-aryl-3-chlorothiophene-diazepineone, designed for its potential as a CNS agent.

Retrosynthetic Pathway:

Target Molecule: N-(2,6-dimethylphenyl)-3-chlorothiophene-[e] rsc.orgdrugfuture.comdiazepine-5-one.

Disconnection 1 (C-N Amide Bond): The most logical first disconnection is the amide bond within the seven-membered diazepine (B8756704) ring. This is a reliable and common transformation in synthesis. amazonaws.com This disconnection breaks the target molecule into two simpler fragments: an amino-ester precursor and the aniline derivative, 2,6-dimethylaniline.

Disconnection 2 (C-N Amide Bond): The second disconnection targets the external amide linkage connecting the thiophene ring to the rest of the scaffold. This C-N bond disconnection is a classic retrosynthetic step for amides. amazonaws.com This step reveals two key synthons:

An electrophilic acyl synthon: the 3-chlorothiophene-2-carbonyl group.

A nucleophilic amine synthon.

Identification of the Building Block: The electrophilic 3-chlorothiophene-2-carbonyl synthon can be realized in the forward synthesis by several reagents. While the acyl chloride is highly reactive, it can be harsh and sensitive to moisture. The carboxylic acid itself would require a coupling agent. This compound represents an excellent choice as the synthetic equivalent. It is a stable, isolable solid that is sufficiently activated for efficient amidation under mild conditions, with the phenoxide ion being a good leaving group.

This analysis clearly identifies this compound as the ideal starting material for introducing the 3-chlorothiophene-2-carboxamide fragment into the target molecule.

The table below summarizes the key retrosynthetic disconnections for the hypothetical target molecule.

StepTarget/IntermediateDisconnection TypeKey Synthons / PrecursorsForward Reaction Equivalent
1N-aryl-3-chloro-thiophene-[e] rsc.orgdrugfuture.comdiazepine-5-oneIntramolecular Amide (C-N)Amino-ester precursor + 2,6-dimethylanilineIntramolecular Cyclization
2Amino-ester precursorIntermolecular Amide (C-N)This compound + Diamine precursorAmide Coupling

This systematic deconstruction highlights the strategic importance of this compound as a readily available and reactive building block for the efficient assembly of complex, polyfunctional molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for phenyl 3-chlorothiophene-2-carboxylate, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of a thiophene precursor (e.g., 3-chlorothiophene-2-carboxylic acid) followed by esterification with phenol derivatives. Key steps include:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation.
  • Purification : Employ column chromatography with a hexane/ethyl acetate gradient (e.g., 70:30 ratio) to isolate the ester product.
  • Purity Confirmation : Validate via 1H^1H-NMR (δ 7.2–7.8 ppm for aromatic protons) and HPLC (C18 column, acetonitrile/water mobile phase) .
    • Data Insight : Reported yields range from 65–85%, with impurities (e.g., unreacted phenol) minimized by adjusting stoichiometric ratios (1:1.2 for acid:phenol) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Elucidation : X-ray crystallography (via SHELX software) resolves bond angles and dihedral distortions in the thiophene ring .
  • Quantitative Analysis : High-resolution mass spectrometry (HRMS) confirms molecular weight (theoretical: 238.69 g/mol; observed: 238.68 ± 0.02 g/mol) .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C, with decomposition above 250°C .

Q. What safety protocols are recommended for handling chlorinated thiophene derivatives?

  • Methodological Answer :

  • Exposure Limits : Adhere to PAC-2 (23 mg/m³) and PAC-3 (140 mg/m³) thresholds for airborne particulates .
  • Decontamination : Use activated carbon or diatomaceous earth for spills; avoid aqueous washdown to prevent groundwater contamination .
  • PPE : Nitrile gloves (≥0.11 mm thickness) and fume hoods (face velocity >0.5 m/s) are mandatory during synthesis .

Q. How can computational methods predict the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311+G(d,p) basis sets to compute frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) and electrostatic potential maps, identifying electrophilic sites (e.g., carbonyl oxygen) .
  • Solvent Effects : Incorporate the polarizable continuum model (PCM) to simulate dielectric environments (e.g., ε=78.4 for water) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives?

  • Methodological Answer :

  • Derivatization : Synthesize analogs (e.g., replacing phenyl with substituted aryl groups) and assess bioactivity via in vitro assays (e.g., IC50_{50} in cancer cell lines) .
  • Lipophilicity Profiling : Determine logPP values via reversed-phase HPLC (C18 column, isocratic elution with methanol/water) .

Q. What mechanistic insights can be gained from studying the reaction pathways of this compound?

  • Methodological Answer :

  • Kinetic Studies : Monitor ester hydrolysis rates under acidic (pH 2) vs. basic (pH 12) conditions using UV-Vis spectroscopy (λ=270 nm) .
  • Transition-State Analysis : Apply density functional tight-binding (DFTB) simulations to model intermediates in nucleophilic substitution reactions .

Q. How does crystallographic data enhance understanding of supramolecular interactions?

  • Methodological Answer :

  • Packing Analysis : Use Mercury software to identify π-π stacking (3.5–4.0 Å distances) and hydrogen-bonding networks (e.g., C=O···H-C interactions) in crystal lattices .
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for structures with pseudo-merohedral twinning .

Q. What experimental design strategies optimize reaction conditions for scale-up?

  • Methodological Answer :

  • DoE Approaches : Implement central composite design (CCD) to optimize temperature (70–110°C), catalyst loading (0.5–2.0 mol%), and reaction time (6–24 hrs) .
  • Response Surface Methodology (RSM) : Model yield vs. variables to identify robust operating windows (e.g., 90°C, 1.5 mol% catalyst) .

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Phenyl 3-chlorothiophene-2-carboxylate
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Reactant of Route 2
Phenyl 3-chlorothiophene-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.